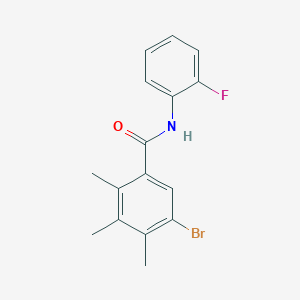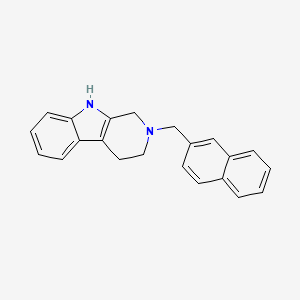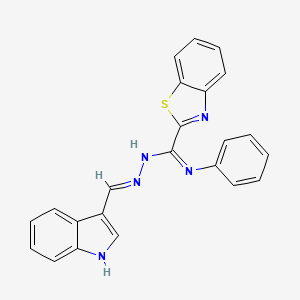![molecular formula C19H30N2O B6046934 2-[4-cyclopentyl-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6046934.png)
2-[4-cyclopentyl-1-(2-methylbenzyl)-2-piperazinyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-cyclopentyl-1-(2-methylbenzyl)-2-piperazinyl]ethanol, also known as SB-334867, is a selective antagonist of the orexin-1 receptor. Orexin-1 receptor is a G-protein-coupled receptor that is involved in the regulation of sleep-wake cycles, appetite, and energy expenditure. SB-334867 has been extensively studied for its potential therapeutic applications in various diseases, including obesity, addiction, and sleep disorders.
Mécanisme D'action
2-[4-cyclopentyl-1-(2-methylbenzyl)-2-piperazinyl]ethanol acts as a selective antagonist of the orexin-1 receptor, which is primarily expressed in the lateral hypothalamus. Orexin-1 receptor activation promotes wakefulness and increases energy expenditure, while its inhibition promotes sleep and reduces food intake. This compound blocks the binding of orexin-A to the orexin-1 receptor, thereby inhibiting its downstream signaling pathways.
Biochemical and physiological effects
This compound has been shown to have various biochemical and physiological effects in animal models. For example, this compound can reduce food intake and body weight by inhibiting orexin-1 receptor-mediated signaling pathways in the hypothalamus. This compound can also attenuate drug seeking behavior by reducing the rewarding effects of drugs of abuse. In addition, this compound has been shown to promote sleep and reduce anxiety in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
2-[4-cyclopentyl-1-(2-methylbenzyl)-2-piperazinyl]ethanol has several advantages for lab experiments. It is a highly selective antagonist of the orexin-1 receptor, which allows for specific targeting of this receptor in various physiological and pathological processes. This compound is also relatively stable and can be easily synthesized in high purity. However, one limitation of this compound is that it has poor solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 2-[4-cyclopentyl-1-(2-methylbenzyl)-2-piperazinyl]ethanol. One area of interest is the development of more potent and selective orexin-1 receptor antagonists for therapeutic applications. Another area of interest is the investigation of the role of orexin-1 receptor in other physiological and pathological processes, such as pain modulation and immune function. Finally, the potential use of this compound in human clinical trials for the treatment of obesity, addiction, and sleep disorders warrants further investigation.
Méthodes De Synthèse
The synthesis of 2-[4-cyclopentyl-1-(2-methylbenzyl)-2-piperazinyl]ethanol involves the condensation of 4-cyclopentyl-1-(2-methylbenzyl)piperazine with 2-hydroxyethyl bromide in the presence of potassium carbonate. The resulting product is then purified by column chromatography to obtain this compound in high purity.
Applications De Recherche Scientifique
2-[4-cyclopentyl-1-(2-methylbenzyl)-2-piperazinyl]ethanol has been widely used in scientific research to investigate the role of orexin-1 receptor in various physiological and pathological processes. For example, studies have shown that this compound can reduce food intake and body weight in animal models of obesity. This compound has also been shown to attenuate drug seeking behavior in animal models of addiction. In addition, this compound has been used to study the role of orexin-1 receptor in the regulation of sleep-wake cycles and anxiety.
Propriétés
IUPAC Name |
2-[4-cyclopentyl-1-[(2-methylphenyl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O/c1-16-6-2-3-7-17(16)14-20-11-12-21(15-19(20)10-13-22)18-8-4-5-9-18/h2-3,6-7,18-19,22H,4-5,8-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVXMZGFQXUOEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2CCO)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2-methoxyphenoxy)methyl]-N-[(5-methyl-2-pyrazinyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6046857.png)
![methyl 2-{[({4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B6046864.png)

![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-methyl-N-[1-(2-thienyl)ethyl]benzamide](/img/structure/B6046872.png)
![2-(4-chloro-2-methylphenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide](/img/structure/B6046889.png)
![1-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylacetyl)-3-(methoxymethyl)pyrrolidine](/img/structure/B6046890.png)
![N'-[(4-chlorophenyl)acetyl]-1-hydroxy-2-naphthohydrazide](/img/structure/B6046896.png)
![5-[(1,3-benzodioxol-5-yloxy)methyl]-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B6046899.png)
![methyl 3-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-7-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B6046904.png)

![4-[(methylthio)acetyl]-2-(1-naphthylmethyl)morpholine](/img/structure/B6046910.png)
![2-chloro-N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B6046918.png)
![2-(1-{[1-(2-naphthoyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B6046937.png)
